molecular formula C18H18ClNO2S B2688049 ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate CAS No. 337920-34-0

ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate

Cat. No.: B2688049
CAS No.: 337920-34-0
M. Wt: 347.86
InChI Key: NVJOKZZYFMPHNR-UHFFFAOYSA-N
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Description

Ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate is a synthetic organic compound characterized by the presence of a carbamate group attached to an indane moiety, which is further substituted with a 4-chlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indane Core: The indane core can be synthesized through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the 4-Chlorophenylsulfanyl Group: The indane derivative is then reacted with 4-chlorothiophenol under basic conditions to introduce the 4-chlorophenylsulfanyl group.

    Carbamate Formation: Finally, the carbamate group is introduced by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 4-chlorophenylsulfanyl group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-{1-[(4-bromophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate: Similar structure with a bromine atom instead of chlorine.

    Ethyl N-{1-[(4-methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate: Similar structure with a methyl group instead of chlorine.

Uniqueness

Ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate is unique due to the presence of the 4-chlorophenylsulfanyl group, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

ethyl N-[1-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2S/c1-2-22-18(21)20-16-11-12-5-3-4-6-15(12)17(16)23-14-9-7-13(19)8-10-14/h3-10,16-17H,2,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJOKZZYFMPHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CC2=CC=CC=C2C1SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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